molecular formula C15H18O12 B018903 Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester CAS No. 109777-05-1

Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester

Cat. No.: B018903
CAS No.: 109777-05-1
M. Wt: 390.3 g/mol
InChI Key: YCZFZICYFNDUFJ-UHFFFAOYSA-N
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Description

Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate is a complex organic compound with the molecular formula C15H18O12 . This compound is characterized by a cyclopropane ring substituted with six ester groups, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate can be synthesized through the cyclization of appropriate precursors. One common method involves the electrochemical cyclization of tetramethyl propane-1,1,3,3-tetracarboxylate in methanol in the presence of a catalyst carrier such as sodium iodide. This reaction yields tetramethyl cyclopropane-1,1,2,2-tetracarboxylate with high efficiency .

Industrial Production Methods

Industrial production of hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate typically involves large-scale electrochemical processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .

Chemical Reactions Analysis

Types of Reactions

Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes .

Comparison with Similar Compounds

Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate can be compared with other cyclopropane derivatives such as:

  • Tetramethyl cyclopropane-1,1,2,2-tetracarboxylate
  • Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid

These compounds share similar structural features but differ in the number and type of functional groups attached to the cyclopropane ring. Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate is unique due to its six ester groups, which confer distinct chemical and physical properties .

Properties

IUPAC Name

hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O12/c1-22-7(16)13(8(17)23-2)14(9(18)24-3,10(19)25-4)15(13,11(20)26-5)12(21)27-6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZFZICYFNDUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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